Cas no 1955498-64-2 (1-(furan-2-yl)-7-oxa-2-azaspiro3.5nonane hydrochloride)
1-(furan-2-yl)-7-oxa-2-azaspiro3.5nonane hydrochloride Chemical and Physical Properties
Names and Identifiers
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- 1-(furan-2-yl)-7-oxa-2-azaspiro[3.5]nonane hydrochloride
- Z2517219372
- 3-(furan-2-yl)-7-oxa-2-azaspiro[3.5]nonane;hydrochloride
- 1-(furan-2-yl)-7-oxa-2-azaspiro3.5nonane hydrochloride
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- MDL: MFCD30181081
- Inchi: 1S/C11H15NO2.ClH/c1-2-9(14-5-1)10-11(8-12-10)3-6-13-7-4-11;/h1-2,5,10,12H,3-4,6-8H2;1H
- InChI Key: YTFDQCHYQPQVPA-UHFFFAOYSA-N
- SMILES: Cl.O1CCC2(CC1)CNC2C1=CC=CO1
Computed Properties
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 15
- Rotatable Bond Count: 1
- Complexity: 213
- Topological Polar Surface Area: 34.4
1-(furan-2-yl)-7-oxa-2-azaspiro3.5nonane hydrochloride Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Ambeed | A863003-1g |
1-(Furan-2-yl)-7-oxa-2-azaspiro[3.5]nonane hydrochloride |
1955498-64-2 | 95% | 1g |
$740.0 | 2024-08-03 | |
| Enamine | EN300-300740-0.05g |
1-(furan-2-yl)-7-oxa-2-azaspiro[3.5]nonane hydrochloride |
1955498-64-2 | 93% | 0.05g |
$174.0 | 2023-11-13 | |
| Enamine | EN300-300740-0.1g |
1-(furan-2-yl)-7-oxa-2-azaspiro[3.5]nonane hydrochloride |
1955498-64-2 | 93% | 0.1g |
$257.0 | 2023-11-13 | |
| Enamine | EN300-300740-0.25g |
1-(furan-2-yl)-7-oxa-2-azaspiro[3.5]nonane hydrochloride |
1955498-64-2 | 93% | 0.25g |
$367.0 | 2023-11-13 | |
| Enamine | EN300-300740-0.5g |
1-(furan-2-yl)-7-oxa-2-azaspiro[3.5]nonane hydrochloride |
1955498-64-2 | 93% | 0.5g |
$579.0 | 2023-11-13 | |
| Enamine | EN300-300740-1.0g |
1-(furan-2-yl)-7-oxa-2-azaspiro[3.5]nonane hydrochloride |
1955498-64-2 | 93% | 1g |
$0.0 | 2023-06-07 | |
| Enamine | EN300-300740-2.5g |
1-(furan-2-yl)-7-oxa-2-azaspiro[3.5]nonane hydrochloride |
1955498-64-2 | 93% | 2.5g |
$1454.0 | 2023-11-13 | |
| Enamine | EN300-300740-5.0g |
1-(furan-2-yl)-7-oxa-2-azaspiro[3.5]nonane hydrochloride |
1955498-64-2 | 93% | 5.0g |
$2152.0 | 2023-02-28 | |
| Enamine | EN300-300740-10.0g |
1-(furan-2-yl)-7-oxa-2-azaspiro[3.5]nonane hydrochloride |
1955498-64-2 | 93% | 10.0g |
$3191.0 | 2023-02-28 | |
| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD00891055-1g |
1-(Furan-2-yl)-7-oxa-2-azaspiro[3.5]nonane hydrochloride |
1955498-64-2 | 95% | 1g |
¥5546.0 | 2023-02-28 |
1-(furan-2-yl)-7-oxa-2-azaspiro3.5nonane hydrochloride Suppliers
1-(furan-2-yl)-7-oxa-2-azaspiro3.5nonane hydrochloride Related Literature
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1. Fatty acid eutectic mixtures and derivatives from non-edible animal fat as phase change materials†Pau Gallart-Sirvent,Marc Martín,Gemma Villorbina,Mercè Balcells,Aran Solé,Luisa F. Cabeza,Ramon Canela-Garayoa RSC Adv., 2017,7, 24133-24139
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Yong Ping Huang,Tao Tao,Zheng Chen,Wei Han,Ying Wu,Chunjiang Kuang,Shaoxiong Zhou,Ying Chen J. Mater. Chem. A, 2014,2, 18831-18837
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Abdelaziz Houmam,Emad M. Hamed Chem. Commun., 2012,48, 11328-11330
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Long Deng,Qian Zou,Biao Liu,Wenhui Ye,Chengfei Zhuo,Li Chen,Ze-Yuan Deng,Ya-Wei Fan,Jing Li Food Funct., 2018,9, 4234-4245
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Liao Xiaoqing,Li Ruiyi,Li Zaijun,Sun Xiulan,Wang Zhouping,Liu Junkang New J. Chem., 2015,39, 5240-5248
Additional information on 1-(furan-2-yl)-7-oxa-2-azaspiro3.5nonane hydrochloride
Research Brief on 1-(furan-2-yl)-7-oxa-2-azaspiro[3.5]nonane hydrochloride (CAS: 1955498-64-2)
1-(furan-2-yl)-7-oxa-2-azaspiro[3.5]nonane hydrochloride (CAS: 1955498-64-2) is a novel spirocyclic compound that has recently gained attention in the field of medicinal chemistry due to its potential therapeutic applications. This compound features a unique spirocyclic scaffold combined with a furan moiety, which may contribute to its biological activity. Recent studies have explored its synthesis, physicochemical properties, and preliminary pharmacological evaluations, positioning it as a promising candidate for further drug development.
The synthesis of 1-(furan-2-yl)-7-oxa-2-azaspiro[3.5]nonane hydrochloride involves a multi-step process, including the construction of the spirocyclic core and subsequent functionalization with the furan group. Researchers have optimized the reaction conditions to achieve high yields and purity, which is critical for its potential use in pharmaceutical applications. The hydrochloride salt form enhances its solubility and stability, making it more suitable for in vitro and in vivo studies.
Recent pharmacological studies have investigated the compound's activity against various biological targets. Preliminary data suggest that it exhibits moderate to high affinity for certain receptors or enzymes, although the exact mechanism of action remains under investigation. Its spirocyclic structure is believed to confer conformational rigidity, which may improve target selectivity and reduce off-target effects. These properties make it a valuable scaffold for the design of new therapeutics.
In addition to its potential as a drug candidate, 1-(furan-2-yl)-7-oxa-2-azaspiro[3.5]nonane hydrochloride has also been studied for its role in chemical biology. Researchers have utilized it as a tool compound to probe biological pathways or as a starting point for the development of more complex molecules. Its versatility highlights its importance in both academic and industrial research settings.
Despite these promising findings, further studies are needed to fully elucidate the compound's pharmacological profile, including its pharmacokinetics, toxicity, and efficacy in disease models. Collaborative efforts between chemists, biologists, and pharmacologists will be essential to advance this compound toward clinical applications. The ongoing research on 1-(furan-2-yl)-7-oxa-2-azaspiro[3.5]nonane hydrochloride underscores its potential to contribute to the development of new therapies in the chemical biology and pharmaceutical fields.
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